
(3-Benzylphenyl)methanamine
Overview
Description
(3-Benzylphenyl)methanamine: is an organic compound with the molecular formula C14H15N It is a derivative of benzylamine, where the benzyl group is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing (3-Benzylphenyl)methanamine involves the nucleophilic substitution of a halogenated benzyl compound with ammonia or an amine. For example, 3-bromobenzyl chloride can react with ammonia in ethanol to yield this compound.
Reductive Amination: Another method involves the reductive amination of 3-benzylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Benzylphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of benzyl nitrile or benzyl imine.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of (3-Benzylphenyl)methanamine exhibit significant antitumor properties. For instance, compounds containing the benzylamine moiety have been synthesized and tested for their ability to inhibit tumor growth through various mechanisms, including the modulation of angiogenesis and apoptosis pathways. A notable study highlighted the synthesis of Schiff base derivatives that showed potent activity against specific cancer cell lines, indicating a promising avenue for developing new anticancer agents .
Neuropharmacological Effects
The compound has been explored for its potential neuropharmacological effects. Analogues of this compound have been investigated as serotonin receptor modulators, particularly targeting the 5-HT2 receptor subtype. These studies suggest that such compounds could be beneficial in treating mood disorders and other neuropsychiatric conditions .
Antimicrobial Properties
This compound derivatives have shown antimicrobial activity against various pathogens. The presence of the amine group enhances their interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .
Building Block in Organic Chemistry
As a versatile intermediate, this compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo N-alkylation reactions allows for the introduction of various functional groups, expanding its utility in synthetic pathways .
Synthesis of Isoquinolines
The compound has been employed in the synthesis of isoquinoline derivatives through reactions with glyoxal acetal. This method showcases its role in generating biologically relevant heterocycles that have applications in medicinal chemistry .
Polymer Chemistry
This compound is also investigated for its potential applications in polymer chemistry. Its amine functionality enables it to act as a curing agent or hardener in epoxy resins, enhancing the mechanical properties and thermal stability of polymeric materials .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Antitumor Activity | Zhou et al., 2007 | Compounds demonstrated significant inhibition of tumor cell proliferation. |
Neuropharmacological Effects | Research on 5-HT2 receptor modulation | Potential therapeutic effects on mood disorders were identified. |
Antimicrobial Properties | Prakash et al., 2013 | Effective against multiple bacterial strains with low MIC values. |
Organic Synthesis | Various organic synthesis studies | Used as a precursor for complex heterocycles like isoquinolines. |
Polymer Chemistry | Investigations into epoxy resin formulations | Enhanced properties when used as a curing agent in polymer matrices. |
Mechanism of Action
The mechanism of action of (3-Benzylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Benzylamine: A simpler analogue without the phenyl substitution.
Phenethylamine: Similar structure but with an ethyl bridge instead of a methylene bridge.
(4-Benzylphenyl)methanamine: A positional isomer with the benzyl group at the para position.
Uniqueness:
Positional Substitution: The meta substitution of the benzyl group in (3-Benzylphenyl)methanamine provides unique steric and electronic properties compared to its ortho and para isomers.
Reactivity: The specific positioning of the benzyl group influences the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
Biological Activity
(3-Benzylphenyl)methanamine, also known as benzyl-3-aminomethylphenyl, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the reaction of benzyl chloride with 3-aminomethylphenol under basic conditions. The purity and yield of synthesized compounds can significantly influence their biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study highlighted that derivatives of similar structures showed selective antibacterial properties against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 8-32 μM, suggesting moderate efficacy against these pathogens.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and HL-60. The IC50 values for these compounds ranged from 1.2 to 5.3 μM, indicating a strong potential for further development as anticancer agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 3.1 |
Derivative A | HL-60 | 2.5 |
Derivative B | COLO-205 | 4.8 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce cell cycle arrest and apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives, including this compound, against clinical strains of bacteria. The results indicated that certain modifications to the benzene ring significantly enhanced antibacterial activity, particularly against resistant strains .
- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, it was observed that this compound derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
Properties
IUPAC Name |
(3-benzylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXJUJOIDODNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624638 | |
Record name | 1-(3-Benzylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-16-5 | |
Record name | 1-(3-Benzylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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